molecular formula C10H13N3 B063127 N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine CAS No. 190843-75-5

N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine

Cat. No. B063127
M. Wt: 175.23 g/mol
InChI Key: LWZBOEIPEHXCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine (EMB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. EMB is a heterocyclic compound that contains a benzimidazole ring system and an amine group, making it a versatile molecule for various chemical reactions.

Mechanism Of Action

The exact mechanism of action of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is not fully understood, but it is believed to act as a modulator of various receptors and enzymes in the body. N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has been shown to interact with the serotonin receptor, which plays a crucial role in the regulation of mood, appetite, and sleep. N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has been shown to exhibit several biochemical and physiological effects in various animal models. Studies have reported that N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can reduce inflammation, improve cognitive function, and enhance memory retention in rats. N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has also been shown to have anti-tumor activity in various cancer cell lines, suggesting its potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is its versatility as a building block for the synthesis of various bioactive compounds. N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is also relatively easy to synthesize and can be obtained in high purity. However, one of the main limitations of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is its low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine. One area of interest is the synthesis of novel N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine derivatives with improved solubility and pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine in the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine and its potential interactions with other receptors and enzymes in the body.
In conclusion, N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. The synthesis of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the desired product. N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery and has been shown to exhibit several biochemical and physiological effects in various animal models. There are several potential future directions for the research and development of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine, including the synthesis of novel N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine derivatives with improved pharmacological properties and the investigation of its potential therapeutic applications in the treatment of various neurological disorders.

Synthesis Methods

N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can be synthesized in several ways, including the reaction of N-ethyl-o-phenylenediamine with methyl anthranilate in the presence of a catalyst. Another method involves the reaction of N-ethyl-o-phenylenediamine with 2-chlorobenzonitrile in the presence of a base. The synthesis of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported the use of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine as a building block for the synthesis of various bioactive compounds, including anti-cancer, anti-inflammatory, and anti-microbial agents. N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

190843-75-5

Product Name

N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-ethyl-1-methylbenzimidazol-5-amine

InChI

InChI=1S/C10H13N3/c1-3-11-8-4-5-10-9(6-8)12-7-13(10)2/h4-7,11H,3H2,1-2H3

InChI Key

LWZBOEIPEHXCIG-UHFFFAOYSA-N

SMILES

CCNC1=CC2=C(C=C1)N(C=N2)C

Canonical SMILES

CCNC1=CC2=C(C=C1)N(C=N2)C

synonyms

1H-Benzimidazol-5-amine,N-ethyl-1-methyl-(9CI)

Origin of Product

United States

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